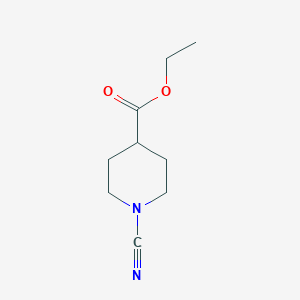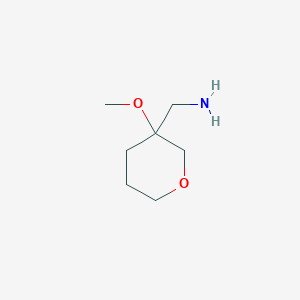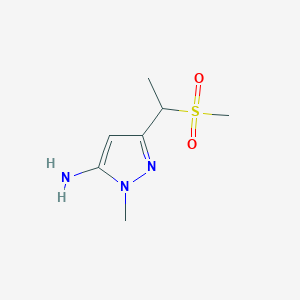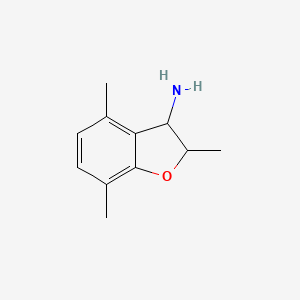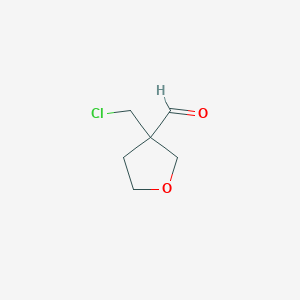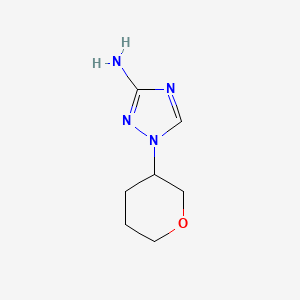![molecular formula C15H20ClNO4S B13315779 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is a chemical compound with the molecular formula C15H20ClNO4S It is characterized by the presence of a benzyl group, a carbamate group, and a cyclopentyl ring substituted with a chlorosulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate typically involves the reaction of benzyl carbamate with a cyclopentylmethyl chloride derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The chlorosulfonyl group is introduced through the reaction of the cyclopentylmethyl intermediate with chlorosulfonyl isocyanate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the chlorosulfonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, depending on the target and context .
Comparación Con Compuestos Similares
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
Comparison: Compared to its analogs, Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate is unique due to the specific ring size and substitution pattern, which can influence its reactivity and interaction with biological targets. The cyclopentyl ring provides a distinct steric and electronic environment that can affect the compound’s chemical behavior and biological activity .
Propiedades
Fórmula molecular |
C15H20ClNO4S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
benzyl N-[[1-(chlorosulfonylmethyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO4S/c16-22(19,20)12-15(8-4-5-9-15)11-17-14(18)21-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,18) |
Clave InChI |
NZWHBLARDIREOA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


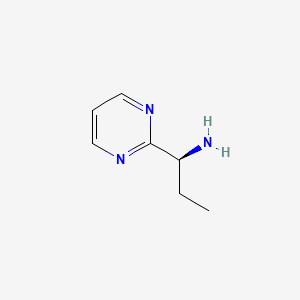
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)

amine](/img/structure/B13315755.png)
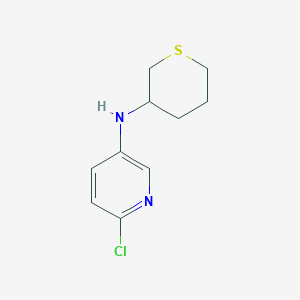
amine](/img/structure/B13315760.png)
